(1s,3s)-3-Hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
(1s,3s)-3-Hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid is a chemical compound that belongs to the class of cyclic amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving suitable precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions involving piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-Hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The piperidinyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may yield alcohols.
Scientific Research Applications
(1s,3s)-3-Hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s,3s)-3-Hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and piperidinyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylic acid: Similar structure with a piperazinyl group instead of a piperidinyl group.
(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid: Contains a tert-butoxycarbonyl group and difluoromethyl group.
Uniqueness
(1s,3s)-3-Hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and piperidinyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H17NO3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-9(13)7-5-10(14,6-7)8-1-3-11-4-2-8/h7-8,11,14H,1-6H2,(H,12,13) |
InChI Key |
QNXASAIIVRNBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(CC(C2)C(=O)O)O |
Origin of Product |
United States |
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